molecular formula C12H9NO8S B12829097 1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid

1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B12829097
M. Wt: 327.27 g/mol
InChI Key: AQOGSMUSVDYZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a formylbenzoyl group, a dioxopyrrolidine ring, and a sulfonic acid group

Preparation Methods

The synthesis of 1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H9NO8S

Molecular Weight

327.27 g/mol

IUPAC Name

1-(4-formylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C12H9NO8S/c14-6-7-1-3-8(4-2-7)12(17)21-13-10(15)5-9(11(13)16)22(18,19)20/h1-4,6,9H,5H2,(H,18,19,20)

InChI Key

AQOGSMUSVDYZII-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)O

Origin of Product

United States

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